Cas no 328233-08-5 (trans-3'-Oxo-spirocyclohexane-1,1'(3'h)-isobenzofuran-4-carboxylicacid)

trans-3'-Oxo-spirocyclohexane-1,1'(3'h)-isobenzofuran-4-carboxylicacid Chemical and Physical Properties
Names and Identifiers
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- trans-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxylic acid
- trans-3-oxospiro[isobenzofuran-1(3H),1\'-cyclohexane]-4\'-carboxylic acid
- trans-3-oxospiro[isobenzofuran-1(3H),1'-cyclohexane]-4'-carboxylic acid
- 3-Oxo-3H-spiro[2-benzofuran-1,1'-cyclohexane]-4'-carboxylic acid
- spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxylic acid, 3'-oxo-
- 3-oxospiro[2-benzofuran-1,4'-cyclohexane]-1'-carboxylic acid
- FT-0731359
- 328233-08-5
- A5862
- 3'-oxospiro[cyclohexane-4,1'-isobenzofuran]-1-carboxylic acid
- SCHEMBL1582278
- trans-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxylicacid
- SCHEMBL1582282
- Rel-(1s,4s)-3'-oxo-3'H-spiro[cyclohexane-1,1'-isobenzofuran]-4-carboxylic acid
- AKOS015969447
- trans-3'-Oxo-spirocyclohexane-1,1'(3'h)-isobenzofuran-4-carboxylicacid
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- MDL: MFCD11111256
- Inchi: 1S/C14H14O4/c15-12(16)9-5-7-14(8-6-9)11-4-2-1-3-10(11)13(17)18-14/h1-4,9H,5-8H2,(H,15,16)/t9-,14-
- InChI Key: CDDYQAWKPYEZMD-UHFFFAOYSA-N
- SMILES: OC(C1CCC2(OC(=O)C3=CC=CC=C23)CC1)=O
Computed Properties
- Exact Mass: 246.089
- Monoisotopic Mass: 246.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.35
- Boiling Point: 504.765 °C at 760 mmHg
- Flash Point: 504.765 °C at 760 mmHg
- Refractive Index: 1.61
trans-3'-Oxo-spirocyclohexane-1,1'(3'h)-isobenzofuran-4-carboxylicacid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T230890-10mg |
trans-3'-Oxo-spiro[cyclohexane-1,1'(3'h)-isobenzofuran]-4-carboxylicacid |
328233-08-5 | 10mg |
$ 585.00 | 2022-06-03 | ||
TRC | T230890-2.5mg |
trans-3'-Oxo-spiro[cyclohexane-1,1'(3'h)-isobenzofuran]-4-carboxylicacid |
328233-08-5 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
TRC | T230890-5mg |
trans-3'-Oxo-spiro[cyclohexane-1,1'(3'h)-isobenzofuran]-4-carboxylicacid |
328233-08-5 | 5mg |
$ 370.00 | 2022-06-03 | ||
eNovation Chemicals LLC | K05436-1g |
trans-3'-oxo-spiro[cyclohexane-1,1'(3'h)-isobenzofuran]-4-carboxylic acid |
328233-08-5 | >95% | 1g |
$295 | 2024-06-05 | |
eNovation Chemicals LLC | K05436-5g |
trans-3'-oxo-spiro[cyclohexane-1,1'(3'h)-isobenzofuran]-4-carboxylic acid |
328233-08-5 | >95% | 5g |
$950 | 2025-02-26 | |
eNovation Chemicals LLC | K05436-5g |
trans-3'-oxo-spiro[cyclohexane-1,1'(3'h)-isobenzofuran]-4-carboxylic acid |
328233-08-5 | >95% | 5g |
$950 | 2025-03-01 | |
eNovation Chemicals LLC | K05436-5g |
trans-3'-oxo-spiro[cyclohexane-1,1'(3'h)-isobenzofuran]-4-carboxylic acid |
328233-08-5 | >95% | 5g |
$950 | 2024-06-05 | |
eNovation Chemicals LLC | K05436-1g |
trans-3'-oxo-spiro[cyclohexane-1,1'(3'h)-isobenzofuran]-4-carboxylic acid |
328233-08-5 | >95% | 1g |
$295 | 2025-02-26 | |
eNovation Chemicals LLC | K05436-1g |
trans-3'-oxo-spiro[cyclohexane-1,1'(3'h)-isobenzofuran]-4-carboxylic acid |
328233-08-5 | >95% | 1g |
$295 | 2025-03-01 |
trans-3'-Oxo-spirocyclohexane-1,1'(3'h)-isobenzofuran-4-carboxylicacid Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
Additional information on trans-3'-Oxo-spirocyclohexane-1,1'(3'h)-isobenzofuran-4-carboxylicacid
Introduction to trans-3'-Oxo-spirocyclohexane-1,1'(3'H)-isobenzofuran-4-carboxylic acid (CAS No. 328233-08-5)
The compound trans-3'-Oxo-spirocyclohexane-1,1'(3'H)-isobenzofuran-4-carboxylic acid, identified by its CAS number 328233-08-5, represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This spirocyclic structure, featuring a unique combination of an isobenzofuran moiety and a spirocyclohexane ring system, has garnered significant attention due to its structural complexity and potential biological activities.
At the core of this compound's appeal lies its intricate molecular architecture. The spirocyclohexane core introduces rigidity into the molecule, which can be exploited to modulate interactions with biological targets. The presence of the isobenzofuran ring adds another layer of functional diversity, enabling various chemical modifications that could enhance pharmacological properties. Such structural features are often leveraged in drug design to achieve high selectivity and efficacy.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the structural properties of this compound. Molecular modeling studies suggest that the trans-configuration of the spirocyclohexane ring enhances the compound's ability to fit into specific binding pockets in biological macromolecules. This insight has been particularly valuable in the development of novel therapeutic agents targeting enzymes and receptors involved in critical biological pathways.
The 1,1'(3'H)-isobenzofuran moiety is another key feature that has attracted considerable interest. This heterocyclic system can participate in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes. Researchers have explored derivatives of this scaffold in attempts to develop inhibitors for enzymes such as kinases and cyclases, which play pivotal roles in diseases like cancer and inflammation.
In terms of synthetic chemistry, the preparation of trans-3'-Oxo-spirocyclohexane-1,1'(3'H)-isobenzofuran-4-carboxylic acid involves multi-step reactions that showcase the ingenuity of organic synthesis. The spirocyclic core is typically formed through a cyclization reaction, while the isobenzofuran ring is introduced via functional group transformations. These synthetic strategies have been refined over the years, allowing for scalable production and modifications to explore different pharmacophores.
One of the most exciting areas of research involving this compound is its potential as a precursor for biologically active molecules. Researchers have hypothesized that structural analogs derived from trans-3'-Oxo-spirocyclohexane-1,1'(3'H)-isobenzofuran-4-carboxylic acid could exhibit enhanced binding affinities or novel mechanisms of action compared to existing drugs. Preclinical studies have begun to validate these hypotheses, demonstrating promising results in models of neurological disorders and metabolic diseases.
The versatility of this scaffold also extends to its ability to be modified into prodrugs or drug conjugates. By attaching appropriate bioactive groups or linking it to targeting molecules, researchers can design formulations that improve delivery and specificity. For instance, conjugation with peptides or antibodies has shown promise in targeted cancer therapies, where the spirocyclic core enhances stability while the isobenzofuran moiety facilitates receptor binding.
From a regulatory perspective, compounds like trans-3'-Oxo-spirocyclohexane-1,1'(3'H)-isobenzofuran-4-carboxylic acid must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. This involves comprehensive characterization using spectroscopic techniques such as NMR spectroscopy and mass spectrometry, as well as pharmacokinetic studies to assess absorption, distribution, metabolism, excretion, and toxicity (ADMET). The unique structural features of this compound make it an attractive candidate for such evaluations.
The future directions for research on this molecule are vast and multidisciplinary. Integration with artificial intelligence-driven drug discovery platforms could accelerate the identification of new derivatives with improved properties. Additionally, exploring its applications in material science—such as developing organic semiconductors or liquid crystals—could open up entirely new avenues for innovation.
In conclusion,trans-3'-Oxo-spirocyclohexane-1,1'(3'H)-isobenzofuran-4-carboxylic acid (CAS No. 328233-08-5) stands as a testament to the power of molecular design in pharmaceutical research. Its complex structure offers numerous opportunities for therapeutic development while posing intriguing challenges for synthetic chemists. As our understanding of biological systems grows more sophisticated,this compound will undoubtedly continue to play a pivotal role in shaping the future of medicine.
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